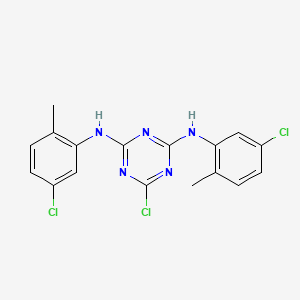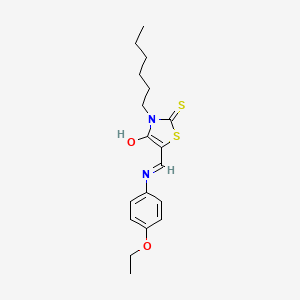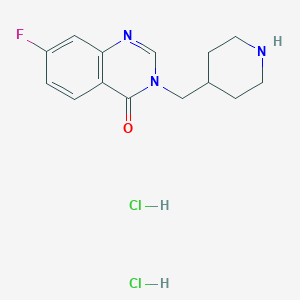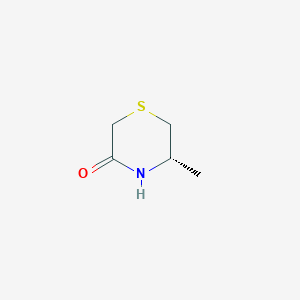![molecular formula C14H20ClN3O2 B2755121 5-Chloro-2-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine CAS No. 2415601-46-4](/img/structure/B2755121.png)
5-Chloro-2-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chloro group at the 5th position of the pyrimidine ring and a piperidine moiety linked through an oxolan-2-ylmethyl group. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
The synthesis of 5-Chloro-2-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine core: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the chloro group: Chlorination of the pyrimidine ring at the 5th position can be achieved using reagents such as phosphorus oxychloride (POCl3).
Attachment of the piperidine moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction using a suitable piperidine derivative.
Linking the oxolan-2-ylmethyl group: The final step involves the attachment of the oxolan-2-ylmethyl group to the piperidine ring, which can be achieved through an alkylation reaction.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs.
Análisis De Reacciones Químicas
5-Chloro-2-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The chloro group at the 5th position of the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, to form various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-Chloro-2-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: This compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting pyrimidine-related pathways.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrimidine derivatives.
Chemical Biology: The compound is used in chemical biology research to probe the function of pyrimidine-containing biomolecules.
Industrial Applications: It may be used in the development of agrochemicals and other industrial products that require pyrimidine derivatives.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the piperidine moiety play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The oxolan-2-ylmethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with the molecular targets.
Comparación Con Compuestos Similares
Similar compounds to 5-Chloro-2-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine include other pyrimidine derivatives with different substituents at the 5th position or variations in the piperidine moiety. Examples include:
5-Bromo-2-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine: Similar structure with a bromo group instead of a chloro group.
5-Chloro-2-({1-[(tetrahydrofuran-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine: Similar structure with a tetrahydrofuran-2-ylmethyl group instead of an oxolan-2-ylmethyl group.
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to its analogs.
Propiedades
IUPAC Name |
5-chloro-2-[1-(oxolan-2-ylmethyl)piperidin-4-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2/c15-11-8-16-14(17-9-11)20-12-3-5-18(6-4-12)10-13-2-1-7-19-13/h8-9,12-13H,1-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWZOUBZNUUTPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CCC(CC2)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[3-(1H-pyrazol-3-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2755040.png)

![(Z)-7-(2-(4-ethylphenyl)hydrazono)-1,3-dimethylthiazolo[2,3-f]purine-2,4,6(1H,3H,7H)-trione](/img/structure/B2755043.png)
![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide](/img/structure/B2755046.png)
![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2755048.png)
![(1R,2R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]cyclobutane-1-carboxylic acid](/img/structure/B2755050.png)
![N-cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2755051.png)
![Methyl 4-[(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)carbamoyl]benzoate](/img/structure/B2755052.png)

![1-(4-Fluorophenyl)-4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2755054.png)

![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2755056.png)
![2-CHLORO-N-[(CYCLOPROPYLCARBAMOYL)METHYL]-N-METHYLACETAMIDE](/img/structure/B2755058.png)

